rac 6beta-Hydroxy Norgestrel
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Overview
Description
rac 6beta-Hydroxy Norgestrel: is a synthetic steroidal compound with the molecular formula C21H28O3 and a molecular weight of 328.45 g/mol . It is a hydroxylated impurity of Norgestrel, a well-known progestin used in various contraceptive formulations . The compound is characterized by the presence of a hydroxyl group at the 6beta position, which distinguishes it from its parent compound, Norgestrel .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 6beta-Hydroxy Norgestrel involves the hydroxylation of Norgestrel. This can be achieved through various chemical reactions, including the use of oxidizing agents such as osmium tetroxide or potassium permanganate . The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the selective hydroxylation at the 6beta position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity . The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: rac 6beta-Hydroxy Norgestrel undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound, Norgestrel.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include osmium tetroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of Norgestrel.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
rac 6beta-Hydroxy Norgestrel has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of hydroxylated steroids.
Biology: Investigated for its potential biological activity and interactions with steroid receptors.
Medicine: Studied for its potential use in contraceptive formulations and hormone replacement therapy.
Industry: Utilized in the development of new synthetic routes for steroidal compounds.
Mechanism of Action
The mechanism of action of rac 6beta-Hydroxy Norgestrel involves its interaction with progesterone and estrogen receptors within the female reproductive tract, mammary gland, hypothalamus, and pituitary . Once bound to these receptors, the compound modulates the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus and blunts the pre-ovulatory luteinizing hormone (LH) surge . This inhibition of the LH surge prevents ovulation and thereby exerts its contraceptive effects .
Comparison with Similar Compounds
rac 6beta-Hydroxy Norgestrel can be compared with other similar compounds, such as:
Norgestrel: The parent compound, which lacks the hydroxyl group at the 6beta position.
Levonorgestrel: The biologically active enantiomer of Norgestrel, widely used in contraceptive formulations.
Hydroxyprogesterone: Another hydroxylated steroid with different biological activity and applications.
Uniqueness: The presence of the hydroxyl group at the 6beta position in this compound imparts unique chemical and biological properties, distinguishing it from its parent compound and other similar steroids .
Properties
Molecular Formula |
C21H28O3 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(6R,8R,9S,10R,13S,14S)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18-19,23-24H,3,5-10,12H2,1H3/t14-,15-,16-,18+,19-,20+,21?/m1/s1 |
InChI Key |
LUDPEOWAWHAHEP-XOSYWVMGSA-N |
Isomeric SMILES |
CC[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4[C@@H](C[C@H]3[C@@H]1CCC2(C#C)O)O |
Canonical SMILES |
CCC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)O |
Origin of Product |
United States |
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